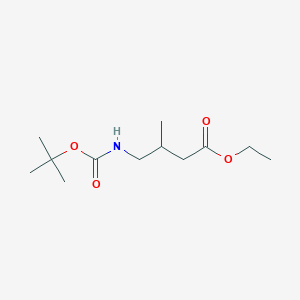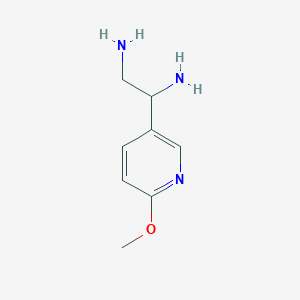
4-Fluoro-indan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-indan-2-carboxylic acid is an organic compound that belongs to the class of indan derivatives It features a fluorine atom attached to the fourth position of the indan ring and a carboxylic acid group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of indan-2-carboxylic acid using Selectfluor® as the fluorinating agent . The reaction is carried out under mild conditions, often in the presence of a solvent like acetonitrile.
Industrial Production Methods: Industrial production of 4-Fluoro-indan-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-indan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Fluoro-indan-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-indan-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and proteins. This interaction can inhibit enzyme activity or modulate protein function, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Indole-2-carboxylic acid: Shares a similar carboxylic acid group but lacks the fluorine atom.
Indan-1-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Fluoro-indole derivatives: Compounds with a fluorine atom and an indole ring structure.
Uniqueness: 4-Fluoro-indan-2-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group on the indan ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H9FO2 |
|---|---|
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-9-3-1-2-6-4-7(10(12)13)5-8(6)9/h1-3,7H,4-5H2,(H,12,13) |
Clé InChI |
UQHMOPUWOMZZPL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C1C=CC=C2F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


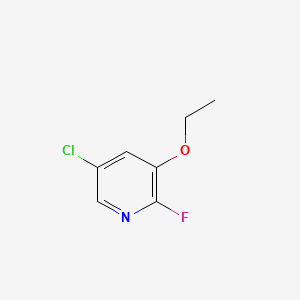
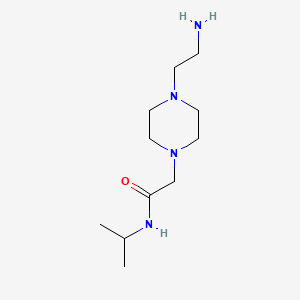





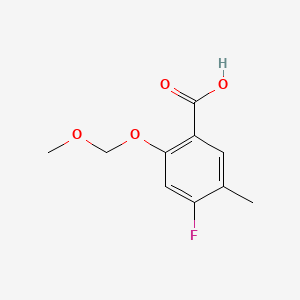

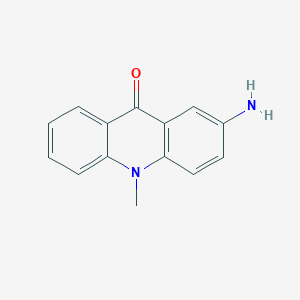
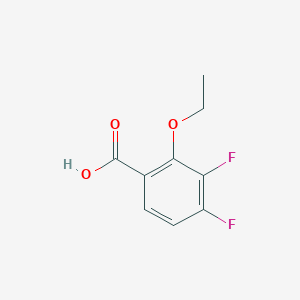
![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)
